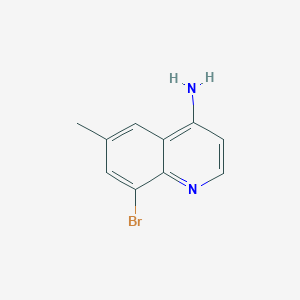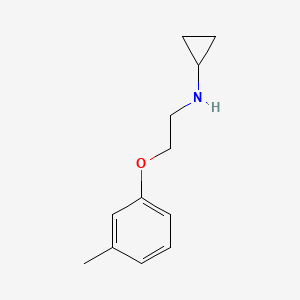
4-Amino-8-bromo-6-methylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-8-bromo-6-methylquinoline is a heterocyclic aromatic compound with the molecular formula C10H9BrN2 It is a derivative of quinoline, which is a nitrogen-containing aromatic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-8-bromo-6-methylquinoline typically involves the bromination of 6-methylquinoline followed by amination. One common method is the bromination of 6-methylquinoline using bromine in the presence of a catalyst such as iron or aluminum bromide. The resulting 8-bromo-6-methylquinoline is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and amination processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
4-Amino-8-bromo-6-methylquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinolines, while coupling reactions can produce biaryl compounds.
科学研究应用
4-Amino-8-bromo-6-methylquinoline has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those with anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Chemistry: It is used in the synthesis of dyes, pigments, and other fine chemicals.
作用机制
The mechanism of action of 4-Amino-8-bromo-6-methylquinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other signaling proteins, thereby modulating cellular processes. The molecular targets and pathways involved vary based on the specific derivative and its intended use.
相似化合物的比较
Similar Compounds
8-Bromo-6-methylquinoline: Lacks the amino group at the 4-position.
4-Amino-6-methylquinoline: Lacks the bromine atom at the 8-position.
6-Bromo-2,8-dimethylquinoline: Contains an additional methyl group at the 2-position.
Uniqueness
4-Amino-8-bromo-6-methylquinoline is unique due to the presence of both an amino group at the 4-position and a bromine atom at the 8-position. This combination of functional groups allows for diverse chemical reactivity and potential applications in various fields. The presence of the amino group enhances its solubility and reactivity, while the bromine atom provides a site for further functionalization through substitution or coupling reactions.
属性
CAS 编号 |
1189105-62-1 |
|---|---|
分子式 |
C10H9BrN2 |
分子量 |
237.10 g/mol |
IUPAC 名称 |
8-bromo-6-methylquinolin-4-amine |
InChI |
InChI=1S/C10H9BrN2/c1-6-4-7-9(12)2-3-13-10(7)8(11)5-6/h2-5H,1H3,(H2,12,13) |
InChI 键 |
YMZGGSZAFQVJLD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=CN=C2C(=C1)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[17-(5-hydroxy-6-methylhepta-1,6-dien-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12111922.png)
![4-(benzo[d]thiazol-2-yl)-5,7-diMethoxychroMan-2-one](/img/structure/B12111933.png)

![Bicyclo[2.2.1]heptane-1-carbonitrile, 4,7,7-trimethyl-3-oxo-](/img/structure/B12111950.png)
![6-{[(2,6-Dimethylphenoxy)acetyl]amino}hexanoic acid](/img/structure/B12111953.png)
![1,4-Bis{[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-2-methylpiperazine](/img/structure/B12111958.png)
![4-butyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B12111966.png)





